3-Amino-N-heptylbenzamide
Description
3-Amino-N-heptylbenzamide is a benzamide derivative characterized by a benzamide core substituted with an amino group at the 3-position and a heptyl chain attached to the amide nitrogen.
Properties
IUPAC Name |
3-amino-N-heptylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-3-4-5-6-10-16-14(17)12-8-7-9-13(15)11-12/h7-9,11H,2-6,10,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMAZJNUCVPEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-heptylbenzamide typically involves the coupling of an amine with a carboxylic acid derivative. One common method is the reaction of heptylamine with 3-aminobenzoic acid in the presence of a coupling agent such as carbodiimide . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions to form the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-heptylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Amino-N-heptylbenzamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in proteomics research to study protein interactions and functions.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-N-heptylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Amino-N-heptylbenzamide with key analogs based on substituents, applications, and hazards:
Key Observations:
Lipophilic chains (e.g., heptyl in the target compound) likely improve solubility in nonpolar environments compared to shorter alkyl or aromatic substituents (e.g., N-benzyl in ).
Hazard Profiles: Compounds with N-aryl substituents (e.g., 3-Amino-N-(2,3-dimethylphenyl)benzamide ) exhibit higher toxicity (oral, dermal) compared to N-alkyl analogs (e.g., N-heptyl). Hydroxy or methoxy groups (e.g., ) correlate with reduced hazards, possibly due to lower reactivity.
Structural and Functional Diversity :
Biological Activity
3-Amino-N-heptylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a heptyl chain attached to a benzamide structure. This configuration may influence its solubility, bioavailability, and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes involved in various signaling pathways. These interactions can modulate cellular responses such as proliferation, apoptosis, and inflammation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Activity
The compound has been investigated for its anticancer properties. It appears to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Studies have demonstrated that this compound can target specific oncogenic pathways, making it a candidate for further development in cancer therapeutics.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The results suggest that this compound could be developed into a novel antimicrobial agent.
Study 2: Cancer Cell Line Testing
In a study evaluating the effects on human prostate cancer cell lines (LNCaP), treatment with this compound at concentrations ranging from 1 to 10 µM resulted in a significant decrease in cell viability after 48 hours. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase-3 activity.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC/IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | 32 | Cell wall synthesis inhibition |
| Anticancer | LNCaP (Prostate Cancer) | 10 | Induction of apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
